

Cdk2-IN-24: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-24, also identified as compound 3f, is a small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a significant target in oncology research. This technical guide provides a comprehensive overview of the known chemical properties and stability of **Cdk2-IN-24**, intended to support its use in preclinical research and drug development.

Chemical and Physical Properties

Precise quantitative data for the solubility, melting point, and pKa of **Cdk2-IN-24** are not readily available in public literature. The following table summarizes the available information.

Property	Data	
Molecular Formula	C11H8N4O6	
Molecular Weight	292.20 g/mol	
Solubility	Data not publicly available.	
Melting Point	Data not publicly available.	
рКа	Data not publicly available.	



Storage and Stability

Cdk2-IN-24 exhibits long-term stability under appropriate storage conditions. For optimal preservation of the compound's integrity, the following storage guidelines are recommended.

Form	Storage Temperature	Shelf Life
Powder	-20°C	3 years
In Solvent	-80°C	1 year

Note: The specific solvent for which the 1-year stability at -80°C is cited is not explicitly defined in available documentation. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds.

In Vivo Formulation

A suggested vehicle for in vivo administration of **Cdk2-IN-24** consists of a mixture of DMSO, PEG300, Tween 80, and saline. The precise ratios should be optimized based on the specific experimental requirements.

Experimental Protocols

Detailed experimental protocols for the characterization of **Cdk2-IN-24** are not widely published. However, standard methodologies for assessing the chemical properties and stability of small molecule inhibitors are applicable.

Solubility Assessment Protocol

A general protocol for determining the solubility of a small molecule inhibitor like **Cdk2-IN-24** is as follows:

- Preparation of Saturated Solutions: Add an excess amount of Cdk2-IN-24 to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Separation of Undissolved Solid: Centrifuge the vials to pellet the excess solid.
- Quantification: Carefully remove an aliquot of the supernatant and dilute it with an
 appropriate solvent. Analyze the concentration of Cdk2-IN-24 in the diluted sample using a
 validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
 UV detection.
- Calculation: Determine the original concentration in the saturated solution to establish the solubility.

Stability Assessment Protocol (HPLC-Based)

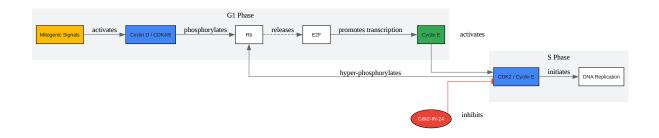
A stability-indicating HPLC method can be used to assess the stability of **Cdk2-IN-24** in solution over time and under various stress conditions.

- Method Development: Develop an HPLC method capable of separating Cdk2-IN-24 from
 potential degradation products. This typically involves optimizing the mobile phase
 composition, column type, and detection wavelength.
- Forced Degradation Studies: Subject solutions of **Cdk2-IN-24** to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products and validate the method's ability to resolve them from the parent compound.
- Stability Study: Prepare solutions of Cdk2-IN-24 in the desired solvent at a known concentration.
- Storage: Store the solutions under defined conditions (e.g., temperature, light exposure).
- Time-Point Analysis: At specified time intervals, withdraw aliquots of the solutions and analyze them using the validated HPLC method.
- Data Analysis: Quantify the peak area of Cdk2-IN-24 at each time point to determine the
 percentage of the compound remaining and identify any significant degradation products.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological context and a general experimental workflow for the evaluation of **Cdk2-IN-24**.



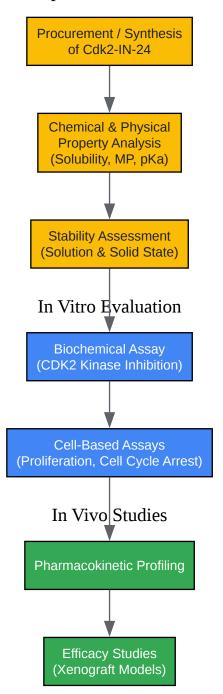


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Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by Cdk2-IN-24.



Compound Characterization



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Caption: General experimental workflow for the preclinical evaluation of a CDK2 inhibitor like Cdk2-IN-24.



 To cite this document: BenchChem. [Cdk2-IN-24: A Technical Guide to Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385665#cdk2-in-24-chemical-properties-andstability]

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